molecular formula C10H10BrF3O2 B1319091 2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene CAS No. 200956-15-6

2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene

Cat. No. B1319091
M. Wt: 299.08 g/mol
InChI Key: IULMXYSSKXYIOB-UHFFFAOYSA-N
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Description

“2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C10H10BrF3O2 . It has a molecular weight of 299.09 . This compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10BrF3O2/c1-6(2)15-9-4-3-7(5-8(9)11)16-10(12,13)14/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Summary of the Application

“2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene” is used as a reagent in the direct arylation of heteroarenes . This process involves the functionalization of C-H bonds using aryl halides as aryl sources and palladium catalysts .

Methods of Application or Experimental Procedures

The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base .

Results or Outcomes

The results showed that similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide . A bromo-substituted difluorobenzo[d][1,3]dioxole was successfully coupled .

2. Reaction with Lithium Diisopropylamide

Summary of the Application

“1-Bromo-4-(trifluoromethoxy)benzene” reacts with lithium diisopropylamide (LIDA) at -100°C to give 5-bromo-2-(trifluoromethoxy)phenyllithium . At -75°C, it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .

Methods of Application or Experimental Procedures

The reaction involves treating “1-Bromo-4-(trifluoromethoxy)benzene” with lithium diisopropylamide (LIDA) at specific temperatures .

Results or Outcomes

The outcomes of the reaction are the formation of 5-bromo-2-(trifluoromethoxy)phenyllithium at -100°C and the generation of 1,2-dehydro-4-(trifluoromethoxy)benzene at -75°C .

3. Synthesis of New Electronically Deficient Atropisomeric Diphosphine Ligand

Summary of the Application

“2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene” may be used in the synthesis of a new electronically deficient atropisomeric diphosphine ligand known as (S)-CF3O-BiPhep .

Results or Outcomes

The outcome of this application is the successful synthesis of the new electronically deficient atropisomeric diphosphine ligand (S)-CF3O-BiPhep .

4. Synthesis of 4-{[4-[(2-Ethylhexyloxy)-6-(4-Morpholinylmethyl)-4-Trifluoromethyl][1,1-Biphenyl]-3-Yl]Methyl}Morpholine

Summary of the Application

“2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene” was used in the synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethoxy][1,1-biphenyl]-3-yl]methyl}morpholine .

Results or Outcomes

The outcome of this application is the successful synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethoxy][1,1-biphenyl]-3-yl]methyl}morpholine .

5. Synthesis of Trifluoromethyl Ethers

Summary of the Application

“2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene” may be used in the synthesis of trifluoromethoxy-substituted benzene derivatives . These compounds are of great interest in pharmaceutical research as they are found in many important drugs .

Results or Outcomes

The outcome of this application is the successful synthesis of trifluoromethoxy-substituted benzene derivatives .

6. Synthesis of Polyfluoroalkoxy-Substituted Bromobenzenes

Summary of the Application

“2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene” may be used in the synthesis of polyfluoroalkoxy-substituted bromobenzenes . These compounds are used in the Pd-catalyzed direct arylations of heteroarenes .

Results or Outcomes

The outcome of this application is the successful synthesis of polyfluoroalkoxy-substituted bromobenzenes .

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-1-propan-2-yloxy-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O2/c1-6(2)15-9-4-3-7(5-8(9)11)16-10(12,13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULMXYSSKXYIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596202
Record name 2-Bromo-1-[(propan-2-yl)oxy]-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene

CAS RN

200956-15-6
Record name 2-Bromo-1-(1-methylethoxy)-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200956-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-[(propan-2-yl)oxy]-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-trifluoromethoxyphenol (Description 11; 1 g, 3.9 mmol) and K2CO3 (1.1 g, 7.8 mmol) in dimethylformamide (15 ml) was added 2-bromopropane (0.55 ml, 5.9 mmol). The solution was stirred for 14 h. at room temperature under an atmosphere of nitrogen. Waster (200 ml) and ethyl acetate (3×70 ml) was added to the solution and the organic phase washed with water (100 ml), brine (100 ml) and dried (MgSO4). The solvent was removed in vacuo and the residue purified by chromatography on silica gel (eluting with 5% ethyl acetate in hexane) to give the title compound. 1H NMR (250 MHz, CDCl3) δ1.38 (6H, d, J 6.1 Hz), 4.53 (1H, m), 6.88 (1H, d, J, 9 Hz), 7.12 (1H, dd, J 8.8, 2.6 Hz), and 7.43 (1H, d, J 2.8 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

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